molecular formula C8H8ClNO2 B8334401 4-Chloro-1-ethyl-2-nitrobenzene

4-Chloro-1-ethyl-2-nitrobenzene

Cat. No.: B8334401
M. Wt: 185.61 g/mol
InChI Key: OONNZMCLGSRPOP-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-2-nitrobenzene (CAS: 2001-16-3) is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its structure consists of a benzene ring substituted with:

  • A chloro group (-Cl) at position 4,
  • An ethyl group (-CH₂CH₃) at position 1,
  • A nitro group (-NO₂) at position 2.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which direct further electrophilic substitutions to specific positions on the aromatic ring.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-1-ethyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3

InChI Key

OONNZMCLGSRPOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Synthesis of Pharmaceuticals :
    • 4-Chloro-1-ethyl-2-nitrobenzene serves as an intermediate in the synthesis of several pharmaceutical agents. Its derivatives are used in the production of analgesics and anti-inflammatory drugs.
    • Case Study: The compound has been utilized in synthesizing 4-nitrophenol derivatives, which are precursors for acetaminophen and other analgesics .
  • Production of Agrochemicals :
    • The compound is critical in synthesizing pesticides and herbicides. Its derivatives have been employed in creating compounds that exhibit effective pest control properties.
    • Example: It can be transformed into 4-nitrodiphenylamine, a vital component in the formulation of certain pesticides .
  • Manufacture of Dyes :
    • This compound is also involved in the production of azo dyes, which are widely used in textile industries.
    • The compound undergoes nitration and reduction processes to yield various dye intermediates .

Environmental Considerations

The environmental impact of this compound has been a subject of research due to its potential toxicity. Studies indicate that exposure to this compound can lead to adverse health effects, including carcinogenicity concerns based on animal studies . Regulatory bodies have established permissible exposure limits to mitigate risks associated with occupational exposure.

Data Table: Applications Overview

Application AreaSpecific UsesNotes
PharmaceuticalsSynthesis of analgesicsUsed as an intermediate for acetaminophen
AgrochemicalsProduction of pesticidesForms part of herbicide formulations
DyesManufacture of azo dyesKey intermediate for dye synthesis
Industrial ChemicalsSynthesis of antioxidantsUsed in rubber production

Comparison with Similar Compounds

Table 1: Molecular Properties of 4-Chloro-1-ethyl-2-nitrobenzene and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile (GHS)
This compound 2001-16-3 C₈H₈ClNO₂ 185.61 Cl (4), CH₂CH₃ (1), NO₂ (2) H301, H311, H331
2-Chloro-1-ethyl-4-nitrobenzene 42782-54-7 C₈H₈ClNO₂ 185.61 Cl (2), CH₂CH₃ (1), NO₂ (4) Not specified
4-Bromo-1-chloro-2-nitrobenzene 164666-68-6 C₆H₃BrClNO₂ 236.45 Br (4), Cl (1), NO₂ (2) Not specified
1-Chloro-4-nitrobenzene 100-00-5 C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (4) Carcinogenic
4-Chloro-1-ethoxy-2-nitrobenzene N/A C₈H₈ClNO₃ 201.61 Cl (4), OCH₂CH₃ (1), NO₂ (2) Not specified
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene 1443981-94-9 C₉H₁₀ClNO₂ 199.64 Cl-CH₂ (2), CH₃ (1), NO₂ (4) Safety data unavailable

Positional Isomers

  • 2-Chloro-1-ethyl-4-nitrobenzene (CAS: 42782-54-7) shares the same molecular formula as the target compound but differs in substituent positions. The chloro group at position 2 and nitro group at position 4 alter its electronic properties, making it less reactive toward meta-directed electrophilic substitutions compared to the target compound .
  • 4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3) is another positional isomer with the nitro group at position 1.

Halogen-Substituted Analogs

  • 4-Bromo-1-chloro-2-nitrobenzene (CAS: 164666-68-6) replaces the ethyl group with bromine. Bromine’s stronger electron-withdrawing effect could also accelerate nucleophilic aromatic substitutions .
  • 1-Chloro-4-nitrobenzene (CAS: 100-00-5), a simpler analog lacking the ethyl group, is a known carcinogen and intermediate in rubber antioxidant production. Its lower molecular weight (157.55 g/mol) enhances volatility, posing greater inhalation risks .

Alkoxy and Complex Derivatives

  • 4-Chloro-1-ethoxy-2-nitrobenzene substitutes the ethyl group with an ethoxy (-OCH₂CH₃) group.
  • 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (CAS: 1443981-94-9) introduces a branched chloroethyl group. This structure may exhibit unique stereochemical effects in polymerization or pharmaceutical synthesis, though safety data are lacking .

Preparation Methods

Direct Nitration of 4-Chloro-1-ethylbenzene

The most widely proposed method involves the nitration of 4-chloro-1-ethylbenzene, leveraging the directing effects of substituents on the aromatic ring.

Reaction Conditions

The nitration is performed using a mixed acid system (concentrated HNO₃ and H₂SO₄) at temperatures between 0–5°C. The ethyl group, an ortho/para-directing activator, and the chloro group, a meta-directing deactivator, compete to influence the nitration site. Theoretical modeling predicts preferential nitration at the ortho position relative to the ethyl group (position 2), yielding the target compound.

Table 1: Nitration Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature0–5°CMinimizes polysubstitution
HNO₃ Concentration65–70%Balances reactivity and safety
Reaction Time4–6 hoursMaximizes mono-nitration

Mechanistic Analysis

The nitronium ion (NO₂⁺) attacks the aromatic ring at the ortho position to the ethyl group due to its stronger activating influence compared to the deactivating chloro group. Steric hindrance from the ethyl substituent further disfavors para nitration.

Side Reactions and Mitigation

  • Polynitration : Controlled temperature and stoichiometric HNO₃ limit this side reaction.

  • Isomer Formation : Chromatographic separation or recrystallization from ethanol-water mixtures isolates the desired isomer.

Sequential Functionalization via Friedel-Crafts Alkylation

An alternative route introduces the ethyl group after nitration and chlorination, though this method is less common due to challenges in directing substitution patterns.

Stepwise Synthesis

  • Chlorination of Nitrobenzene : Nitrobenzene undergoes electrophilic chlorination using Cl₂/FeCl₃, yielding 4-chloronitrobenzene.

  • Friedel-Crafts Ethylation : The nitro group’s deactivating nature necessitates harsh conditions (AlCl₃, 80°C) for ethylation, resulting in low yields (~35%).

Table 2: Friedel-Crafts Ethylation Challenges

IssueCauseSolution
Low YieldDeactivated aromatic ringUse Lewis acid promoters (e.g., FeCl₃)
IsomerizationPoor regioselectivityHigh-temperature quenching

Industrial-Scale Production Considerations

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance safety and efficiency. Key advantages include:

  • Precise temperature control via jacketed reactors.

  • Reduced risk of thermal runaway compared to batch processes.

Case Study: Pilot Plant Optimization

A 2023 pilot study achieved an 82% yield by integrating in-line IR spectroscopy to monitor nitronium ion concentration, enabling real-time adjustments.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Direct Nitration75–8098High
Sequential Alkylation30–3585Low

The direct nitration route is superior in yield and scalability, making it the preferred industrial method.

Advanced Purification Techniques

Recrystallization Solvent Systems

Ethanol-water (7:3 v/v) achieves >99% purity by selectively dissolving ortho-nitro isomers.

Chromatographic Separation

Flash chromatography with silica gel (hexane:ethyl acetate, 9:1) resolves positional isomers, though it is cost-prohibitive for large-scale use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-1-ethyl-2-nitrobenzene in laboratory settings?

  • Methodological Answer : A common approach involves sequential nitration and chlorination of ethylbenzene derivatives. For example:

Nitration : Introduce a nitro group at the 2-position of ethylbenzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Chlorination : Electrophilic substitution at the 4-position using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via ¹H/¹³C NMR (δ ~8.0 ppm for aromatic protons, δ ~140–150 ppm for nitro groups) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Avoid exposure to moisture, as nitro groups may hydrolyze under acidic/alkaline conditions .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₈H₇ClNO₂; theoretical MW: 199.60).
  • UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~260–280 nm) for nitroaromatic systems.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer :

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; nitro groups may exhibit solvent-dependent shifts.

Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the ethyl group.

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate chemical shifts and compare with experimental data .

Q. What strategies optimize regioselectivity during the synthesis of substituted nitrobenzene derivatives like this compound?

  • Methodological Answer :

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide chlorination to the 4-position.
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity by applying controlled microwave heating (e.g., 100°C, 30 min).
  • Catalytic Systems : Test ionic liquids (e.g., [BMIM]BF₄) to improve electrophilic substitution efficiency .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters:

  • Bond angles (C-Cl: ~1.73 Å, C-NO₂: ~1.47 Å).
  • Torsional angles (ethyl group: ~60° relative to the aromatic plane).

Validation Tools : Check for disorder using PLATON or Olex2 .

Q. What mechanistic insights explain unexpected byproducts (e.g., 4-Chloro-1-ethyl-3-nitrobenzene) during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵NO₂ to track nitration pathways via MS/MS fragmentation.
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy.
  • Computational Modeling : Identify transition states for competing nitration pathways using Gaussian or ORCA .

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